Phycocyanobilin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

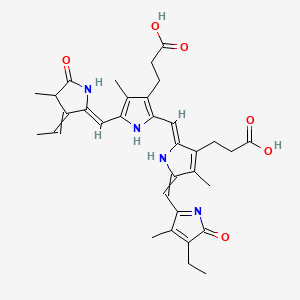

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7?,24-13?,27-14-,28-15- |

InChI Key |

NNMALANKTSRILL-YRQKQBRWSA-N |

Isomeric SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=CC)C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Phycocyanobilin Biosynthesis in Cyanobacteria: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a vital light-harvesting pigment in cyanobacteria, has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding its biosynthetic pathway is crucial for harnessing its potential in drug development and biotechnology. This technical guide provides an in-depth exploration of the core this compound biosynthetic pathway in cyanobacteria. It details the enzymatic cascade from heme to this compound, presents quantitative data for key enzymes, outlines comprehensive experimental protocols for pathway analysis, and illustrates the intricate molecular processes through detailed diagrams. This document serves as a comprehensive resource for researchers aiming to investigate, manipulate, and utilize this important metabolic pathway.

Introduction

Cyanobacteria, the pioneers of oxygenic photosynthesis, utilize elaborate protein-pigment complexes called phycobilisomes to capture light energy. The chromophores responsible for the characteristic blue-green color of these complexes are open-chain tetrapyrroles known as phycobilins. This compound (PCB) is the principal phycobilin found in the major phycobiliproteins, phycocyanin and allophycocyanin.[1][2] The biosynthesis of PCB is a highly regulated and efficient process that begins with the universal tetrapyrrole precursor, heme. This guide elucidates the core enzymatic steps involved in the conversion of heme to PCB in cyanobacteria.

The Core Biosynthetic Pathway

The biosynthesis of this compound from heme in cyanobacteria is a two-step enzymatic process.[2][3] The pathway initiates with the oxidative cleavage of the heme macrocycle, followed by a stereospecific reduction of the resulting linear tetrapyrrole.

Step 1: Heme to Biliverdin IXα

The first committed step in PCB biosynthesis is the conversion of heme to biliverdin IXα (BV), carbon monoxide (CO), and free iron (Fe²⁺). This reaction is catalyzed by heme oxygenase (HO) , a crucial enzyme that opens the cyclic tetrapyrrole structure of heme.[2][4] In many cyanobacteria, there are multiple isoforms of heme oxygenase, such as HO1 and HO2, which may have different regulatory roles and substrate specificities.[4] For instance, some cyanobacteria possess a c-type heme oxygenase (cHO) that is involved in phycobiliprotein synthesis during recovery from nitrogen chlorosis.[4]

Step 2: Biliverdin IXα to this compound

The final step in the pathway is the four-electron reduction of biliverdin IXα to this compound. This reaction is catalyzed by the ferredoxin-dependent enzyme This compound:ferredoxin oxidoreductase (PcyA) .[5][6][7] PcyA sequentially reduces two vinyl groups on the biliverdin IXα molecule. The reduction of the D-ring vinyl group is followed by the reduction of the A-ring vinyl group, resulting in the formation of this compound.[5][8] This enzyme exhibits a high degree of substrate specificity and stereoselectivity, ensuring the correct formation of the final product.[9]

Quantitative Data

The efficiency and regulation of the this compound biosynthetic pathway are governed by the kinetic properties of its core enzymes. While comprehensive kinetic data for all cyanobacterial species is not available, studies on recombinant enzymes and specific strains provide valuable insights.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | kcat/Km | Reference |

| Heme Oxygenase-1 (HO1) | Synechocystis sp. PCC 6803 | Hemin | ~5 µM | Not Reported | Not Reported | Not Reported | [10] |

| This compound:ferredoxin oxidoreductase (PcyA) | Anabaena sp. PCC 7120 | Biliverdin IXα | 0.8 ± 0.2 µM | 1.2 ± 0.1 nmol/min/mg | Not Reported | Not Reported | [9] |

Note: Kinetic parameters for heme oxygenase in cyanobacteria are not extensively reported in the literature. The provided Km for HO1 is an approximation based on binding affinity. Vmax and kcat values are often dependent on the specific assay conditions and the electron donor system used.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods used for assaying heme oxygenase activity in various organisms and can be applied to cyanobacterial extracts or purified enzymes.[3][11]

Materials:

-

Enzyme source (cyanobacterial cell lysate or purified heme oxygenase)

-

Hemin (substrate) solution (e.g., 1 mM in DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH solution (e.g., 10 mM)

-

Biliverdin reductase (can be from a rat liver cytosol preparation or recombinant)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and biliverdin reductase.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding the hemin solution.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitor the formation of bilirubin (the product of the coupled reaction with biliverdin reductase) by measuring the increase in absorbance at approximately 464 nm over time.

-

Calculate the enzyme activity based on the rate of bilirubin formation, using the molar extinction coefficient of bilirubin.

This compound:ferredoxin Oxidoreductase (PcyA) Activity Assay (HPLC-based)

This protocol allows for the direct measurement of this compound production from biliverdin IXα.[12]

Materials:

-

Purified PcyA enzyme

-

Biliverdin IXα (substrate) solution

-

Reduced ferredoxin (electron donor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 5% trifluoroacetic acid)

-

HPLC system with a C18 column and a PDA detector

Procedure:

-

Set up a reaction mixture containing the reaction buffer, reduced ferredoxin, and PcyA enzyme.

-

Initiate the reaction by adding the biliverdin IXα solution.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the sample to pellet any precipitated protein.

-

Analyze the supernatant by HPLC. Use a gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate biliverdin IXα and this compound.[12]

-

Quantify the amount of this compound produced by integrating the peak area at its characteristic absorbance maximum (around 660-680 nm) and comparing it to a standard curve.

This compound Purification

This protocol outlines a general procedure for the purification of this compound, often from phycocyanin extracts.[1][13][14]

Materials:

-

Cyanobacterial biomass or purified C-phycocyanin

-

Methanol or ethanol

-

Hydrochloric acid

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, acetone)

Procedure:

-

Extraction: Extract phycocyanin from the cyanobacterial biomass using a suitable buffer.[2][15]

-

Cleavage: Cleave the this compound from the apoprotein by methanolysis. This typically involves refluxing the phycocyanin extract in acidic methanol.

-

Solvent Extraction: After cleavage, extract the this compound into an organic solvent like chloroform.

-

Chromatographic Purification: Purify the this compound using silica gel column chromatography. Elute with a gradient of increasingly polar solvents to separate PCB from other pigments and impurities.

-

Analysis: Confirm the purity of the isolated this compound using spectrophotometry and HPLC analysis.[12]

Visualizations

This compound Biosynthetic Pathway

Caption: The core enzymatic pathway for this compound biosynthesis in cyanobacteria.

Experimental Workflow for PcyA Activity Assay

Caption: A streamlined workflow for determining PcyA enzyme activity using an HPLC-based method.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the cyanobacterial cell, particularly in response to changes in light conditions and nutrient availability.

-

Transcriptional Regulation: The expression of the genes encoding heme oxygenase (ho) and this compound:ferredoxin oxidoreductase (pcyA) is often regulated by light quality and intensity.[16] For example, diel expression patterns have been observed for the heme oxygenase gene in some cyanobacteria.[16]

-

Substrate Availability: The availability of the initial substrate, heme, which is also a precursor for other essential molecules like chlorophyll and cytochromes, plays a crucial role in controlling the flux through the PCB pathway.

-

Feedback Inhibition: While not extensively characterized, it is plausible that the end product, this compound, or downstream phycobiliproteins could exert feedback inhibition on the biosynthetic enzymes.

Conclusion

The this compound biosynthetic pathway in cyanobacteria is a concise and elegant two-step enzymatic process that efficiently converts the cyclic tetrapyrrole heme into a linear light-harvesting pigment. The key enzymes, heme oxygenase and this compound:ferredoxin oxidoreductase, are highly specific and regulated to ensure the proper assembly of the photosynthetic machinery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this pathway, with the ultimate goal of leveraging the remarkable properties of this compound for novel applications in medicine and biotechnology. Further research into the kinetic parameters of these enzymes across a wider range of cyanobacterial species and a deeper understanding of the regulatory networks will undoubtedly open new avenues for the targeted production and utilization of this valuable biomolecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Analytical Grade Purification of Phycocyanin from Cyanobacteria | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Identification of a c-type heme oxygenase and its function during acclimation of cyanobacteria to nitrogen fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into Vinyl Reduction Regiospecificity of this compound:Ferredoxin Oxidoreductase (PcyA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound:ferredoxin oxidoreductase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Crystal structure of this compound:ferredoxin oxidoreductase in complex with biliverdin IXα, a key enzyme in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression and characterization of cyanobacterium heme oxygenase, a key enzyme in the phycobilin synthesis. Properties of the heme complex of recombinant active enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Development of a method for phycocyanin recovery from filamentous cyanobacteria and evaluation of its stability and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. mdpi.com [mdpi.com]

The Antioxidant Mechanisms of Phycocyanobilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phycocyanobilin (PCB), the open-chain tetrapyrrole chromophore of the phycobiliprotein C-phycocyanin, has emerged as a potent antioxidant with significant therapeutic potential.[1][2] Its multifaceted mechanism of action extends beyond simple radical scavenging to include the modulation of key enzymatic pathways involved in oxidative stress. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of PCB, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PCB's potential as a novel antioxidant agent.

Direct Radical Scavenging Activity

This compound exhibits potent direct radical scavenging activity against a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][3] This activity is largely attributed to its unique molecular structure, which allows for the effective neutralization of free radicals.[3] Studies have demonstrated that the antioxidant activity of C-phycocyanin is primarily due to its PCB chromophore.[4][5][6]

Quantitative Data on Radical Scavenging

The efficacy of PCB and its parent protein, C-phycocyanin, in scavenging various radicals has been quantified in numerous studies. The following table summarizes key findings.

| Radical Species | Test Compound | IC50 Value | Assay/System | Reference |

| Peroxyl Radical | C-phycocyanin | 5.0 µM | Crocin Bleaching Assay | [6][7] |

| Peroxyl Radical | C-phycocyanin (native) | 11.35 µM | Microsomal Lipid Peroxidation | [6][7] |

| Peroxyl Radical | C-phycocyanin (reduced) | 12.7 µM | Microsomal Lipid Peroxidation | [6][7] |

| DPPH Radical | Phycocyanin | > this compound | DPPH Assay | |

| DPPH Radical | PCB (0-33 µg/mL) | up to 87.07% scavenging | DPPH Assay | [8] |

| ABTS Radical | PCB (0-33 µg/mL) | up to 100% scavenging | ABTS Assay | [8] |

| Hydroxyl Radical | PCB (0-33 µg/mL) | up to 64.19% scavenging | Hydroxyl Radical Scavenging Assay | [8] |

| Hydrogen Peroxide | PCB (0-33 µg/mL) | up to 78.75% scavenging | Hydrogen Peroxide Scavenging Assay | [8] |

Experimental Protocols

1.2.1. Peroxyl Radical Scavenging (Crocin Bleaching Assay)

-

Principle: This assay measures the ability of an antioxidant to compete with a colored substrate (crocin) for peroxyl radicals generated by the thermal decomposition of an azo compound like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The rate of crocin bleaching is inversely proportional to the antioxidant activity.

-

Methodology:

-

A reaction mixture is prepared containing crocin, AAPH, and the test compound (C-phycocyanin or PCB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The reaction is initiated by the addition of AAPH and incubated at a constant temperature (e.g., 37°C).

-

The decrease in absorbance of crocin is monitored spectrophotometrically at its maximum absorption wavelength (around 440 nm) over time.

-

The IC50 value, the concentration of the antioxidant required to inhibit crocin bleaching by 50%, is calculated.[6][7]

-

1.2.2. DPPH Radical Scavenging Assay

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

The test compound (phycocyanin or PCB) at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance is measured at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of scavenging activity is calculated relative to a control (without the antioxidant).

-

Inhibition of NADPH Oxidase (NOX)

A crucial aspect of PCB's antioxidant mechanism is its ability to inhibit the activity of NADPH oxidase (NOX) enzymes.[1] NOX are major sources of cellular ROS, and their overactivation contributes to oxidative stress in various pathological conditions.[1][9] By inhibiting NOX, PCB effectively reduces the production of superoxide and other downstream ROS.[1]

Quantitative Data on NOX Inhibition

| Cell/Tissue Model | Test Compound | Effect on NOX | Key Findings | Reference |

| Hamster (atherogenic diet) | C-phycocyanin | Decreased p22phox subunit expression | 34% decrease in p22phox expression with Se-rich phycocyanin | [10][11] |

| EA.hy926 endothelial cells | This compound | Reduced p22phox protein levels | Downregulation of a key NOX subunit | [12] |

Experimental Protocols

2.2.1. Western Blot Analysis for NOX Subunit Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as the p22phox subunit of NADPH oxidase, in cell or tissue lysates.

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed to release total proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p22phox).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The band intensity is quantified using densitometry software.

-

Signaling Pathway Diagram

Induction of the Nrf2-ARE Pathway and Heme Oxygenase-1 (HO-1)

This compound also exerts its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by agents like PCB, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[14][15] HO-1 catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[16][17]

Quantitative Data on Nrf2/HO-1 Activation

| Cell/Tissue Model | Test Compound | Effect | Key Findings | Reference |

| EA.hy926 endothelial cells | This compound | Upregulated Hmox1 (HO-1 gene) | Marked upregulation of Hmox1 in vitro | [16] |

| ApoE-deficient mice | Spirulina platensis (contains PCB) | Overexpression of Hmox1 | Substantial overexpression in aortic atherosclerotic lesions | [16] |

| Hmox-luc transgenic mice | Spirulina platensis | Increased Hmox1 promoter activity | Significant increase in spleen | [16] |

| Human primary skin cells | Phycocyanin | Increased Nrf-2 nuclear translocation and HO-1 transcription | Mediated by the PKC α/β II pathway | [18] |

Experimental Protocols

3.2.1. Luciferase Reporter Assay for Nrf2 Activity

-

Principle: This assay measures the transcriptional activity of Nrf2. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to the expression of luciferase, and its activity is quantified by measuring the light produced upon addition of its substrate, luciferin.

-

Methodology:

-

Cells (e.g., HepG2) are cultured and transfected with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, cells are treated with the test compound (PCB) for a specified duration.

-

Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of the appropriate substrates.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

3.2.2. Immunofluorescence for Nrf2 Nuclear Translocation

-

Principle: This imaging technique allows for the visualization of the subcellular localization of a target protein, in this case, Nrf2. An increase in the nuclear staining of Nrf2 upon treatment with PCB indicates its activation.

-

Methodology:

-

Cells are grown on coverslips and treated with PCB.

-

The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

The cells are incubated with a primary antibody against Nrf2.

-

A secondary antibody conjugated to a fluorescent dye that binds to the primary antibody is then added.

-

The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Signaling Pathway Diagram

References

- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutraceutical and therapeutic potential of this compound for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C-phycocyanin: a potent peroxyl radical scavenger in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous Expression of this compound in Escherichia coli and Determination of Its Antioxidant Capacity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phycobiliprotein C-phycocyanin from Spirulina platensis is powerfully responsible for reducing oxidative stress and NADPH oxidase expression induced by an atherogenic diet in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spirulina platensis and this compound activate atheroprotective heme oxygenase-1: a possible implication for atherogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Phycocyanin Protects Against UVB-induced Apoptosis Through the PKC α/βII-Nrf-2/HO-1 Dependent Pathway in Human Primary Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin from Spirulina: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a linear tetrapyrrole chromophore derived from C-phycocyanin found in Spirulina, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the multifaceted biological activities of PCB, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways to support further research and development of PCB-based therapeutics.

Introduction

Spirulina, a blue-green alga, is renowned for its rich nutritional profile. A key component responsible for many of its therapeutic effects is C-phycocyanin, a pigment-protein complex. The biological activity of C-phycocyanin is largely attributed to its covalently attached chromophore, this compound (PCB).[1] Structurally similar to the endogenous antioxidant bilirubin, PCB is a potent bioactive compound with a wide range of pharmacological effects.[2] This guide delves into the core biological activities of PCB, providing technical insights for its application in drug discovery and development.

Antioxidant Activity

PCB exhibits robust antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant pathways.[3] Its efficacy is comparable to, and in some cases surpasses, that of well-known antioxidants.

Mechanisms of Antioxidant Action

This compound's primary antioxidant mechanisms include:

-

Direct Radical Scavenging: PCB can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4]

-

Inhibition of NADPH Oxidase (NOX): As a primary source of cellular ROS, the inhibition of NOX by PCB is a key aspect of its antioxidant effect.[3]

-

Upregulation of Endogenous Antioxidant Enzymes: PCB activates the Nrf2/HO-1 signaling pathway, leading to the increased expression of cytoprotective enzymes.[2][5]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various standard assays.

| Assay Type | Compound | IC50 / Value | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound (PCB) | 22.18 µmol of Trolox/µmol | [6][7] |

| Oxygen Radical Absorbance Capacity (ORAC) | C-Phycocyanin (PC) | 20.33 µmol of Trolox/µmol | [6][7] |

| DPPH Radical Scavenging | C-Phycocyanin (PC) | 0.6 ± 0.02 mg/mL | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. PCB has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of PCB are primarily mediated through:

-

Inhibition of the NF-κB Pathway: PCB can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[10]

-

Modulation of Cytokine Production: PCB has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while promoting the production of the anti-inflammatory cytokine IL-10.[3][9]

-

Inhibition of COX-2: PCB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1]

Quantitative Anti-inflammatory Data

| Cell Line | Treatment | Effect | Concentration | Reference |

| RAW 264.7 Macrophages | C-Phycocyanin + LPS | Inhibition of nitrite production | - | [10] |

| Human Lung and Prostate Epithelial Cells | C-Phycocyanin + Palmitoylethanamide + LPS/Poly(I:C) | Reduced IL-8, IL-6, and TNF-α mRNA expression | - | [1] |

| A549 Cells | Phycocyanin Peptides + TGF-β1 | Increased NQO1, Nrf2, and HO-1 levels | 10 and 30 µg/mL | [11] |

| Macrophages | Phycocyanin Peptides | Reduced TNF-α and IL-6 concentration | 50 and 200 µg/mL | [11] |

Signaling Pathway Modulation

Nrf2/HO-1 Pathway Activation

dot

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

NF-κB Pathway Inhibition

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Activity

PCB has shown considerable promise in models of neurodegenerative diseases and ischemic stroke.[5] Its ability to cross the blood-brain barrier allows it to exert direct protective effects within the central nervous system.[4]

Mechanisms of Neuroprotection

The neuroprotective effects of PCB are attributed to:

-

Reduction of Oxidative Stress: By mitigating oxidative damage in neuronal cells, PCB helps to preserve neuronal integrity and function.[12]

-

Anti-inflammatory Effects in the Brain: PCB can modulate neuroinflammation, a key component in the pathology of many neurodegenerative disorders.[5]

-

Modulation of Gene Expression: PCB has been shown to alter the expression of genes involved in inflammation, apoptosis, and cellular stress in the brain.[13]

Quantitative Neuroprotective Data

| Animal Model | Treatment | Effect | Dosage | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | PCB (oral) | Reduced demyelination and neurological severity | 0.5 and 1 mg/kg | [14] |

| Acute cerebral hypoperfusion in rats | PCB (i.p.) | Modulated immune and inflammatory genes | 47 or 213 µg/Kg | [12] |

| Diabetic nephropathy in db/db mice | PCB (oral) | Normalized urinary and renal oxidative stress markers | 15 mg/kg for 2 weeks |

Anticancer Activity

Emerging evidence suggests that PCB possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines while being relatively safe for normal cells.[9]

Mechanisms of Anticancer Action

The anticancer effects of PCB are thought to involve:

-

Induction of Apoptosis: PCB can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Proliferation: PCB has been shown to reduce the viability and growth of various cancer cell lines.

Quantitative Anticancer Data

Note: Much of the available data is for the parent compound, C-phycocyanin (PC).

| Cell Line | Compound | IC50 | Reference |

| KB (Oral Squamous Carcinoma) | C-Phycocyanin (PC) | 20 mg/mL |

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

dot

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark container.

-

Dissolve PCB in a suitable solvent (e.g., DMSO, then dilute in methanol) to create a stock solution. Prepare a series of dilutions from this stock.

-

Prepare a positive control, such as ascorbic acid, at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the PCB dilutions, positive control, or solvent (for the blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of PCB to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Cellular ROS Measurement: DCFH-DA Assay

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PCB for a predetermined time. Include a positive control (e.g., H₂O₂) and an untreated control.

-

-

Staining with DCFH-DA:

-

Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM).

-

Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay or by protein quantification) and express the results as a percentage of the control.

-

Anticancer Activity Assessment: MTT Assay

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of PCB concentrations for 24, 48, or 72 hours. Include an untreated control.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly and measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against PCB concentration to determine the IC50 value.

-

NF-κB Activation Analysis: Western Blot for p65

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with PCB and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB (and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the expression of p65 to the loading control.

-

HO-1 Expression Analysis: ELISA

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates from samples treated with PCB or a control.

-

Follow the specific instructions of a commercial Heme Oxygenase-1 (HO-1) ELISA kit for sample dilution.

-

-

ELISA Procedure:

-

Add standards and samples to the wells of the pre-coated microplate provided in the kit.

-

Perform the incubations with detection antibody and enzyme conjugate as per the kit's protocol, with washing steps in between.

-

-

Detection and Quantification:

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the specified wavelength (typically 450 nm).

-

Generate a standard curve and use it to determine the concentration of HO-1 in the samples.

-

Conclusion

This compound from Spirulina is a promising natural compound with a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects are well-documented and are mediated through the modulation of key cellular signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this remarkable molecule. Continued research is warranted to fully elucidate its clinical potential and to develop standardized, high-purity PCB formulations for therapeutic use.

References

- 1. Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19- induced Damage to the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen radical absorbance capacity of phycocyanin and this compound from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bluelotus.it [bluelotus.it]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of c-phycocyanin in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phycomania.com [phycomania.com]

- 10. researchgate.net [researchgate.net]

- 11. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory mechanisms and pharmacological actions of this compound in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phycocyanin and this compound from Spirulina platensis protect against diabetic nephropathy by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phycocyanobilin: A Technical Guide to Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB) is a blue-colored, light-harvesting tetrapyrrole chromophore found in cyanobacteria and red algae. As the prosthetic group of the phycobiliprotein phycocyanin, it plays a crucial role in photosynthesis. Beyond its biological function in light absorption, PCB has garnered significant interest from the scientific and pharmaceutical communities for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the structure, chemical properties, and key biological activities of this compound. It includes a summary of its quantitative physicochemical data, detailed experimental protocols for its extraction, purification, and characterization, and a visual representation of the signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a linear tetrapyrrole, structurally related to biliverdin, from which it is biosynthesized. It is covalently attached to the apoprotein of phycocyanin via a thioether bond.

General Properties

-

Appearance: Blue crystalline powder

-

Function: Photosynthetic light-harvesting pigment, antioxidant, anti-inflammatory agent.[1]

-

Stability: Sensitive to light and high temperatures.[2]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [3] |

| Molar Mass | 586.69 g/mol | |

| Solubility in Water | < 1 mg/mL (poor solubility) | [4] |

| Solubility in Ethanol | < 1 mg/mL (insoluble) | [4] |

| Solubility in DMSO | < 1 mg/mL (poor solubility, can be enhanced by heating) | [4][5] |

| Molar Extinction Coefficient (ε) | 35,500 M⁻¹cm⁻¹ at 662 nm in acidic urea (8 M, pH 2.0) | [6] |

| Absorption Maximum (λmax) | ~620-665 nm |

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant and anti-inflammatory activities, which are the primary focus of its therapeutic potential.

Antioxidant Activity

The antioxidant effects of this compound are mediated through multiple mechanisms:

-

Direct Radical Scavenging: Its conjugated double bond system allows it to effectively neutralize reactive oxygen species (ROS).

-

Inhibition of NADPH Oxidase (NOX): this compound can inhibit the activity of NADPH oxidase, a key enzyme responsible for ROS production.[1]

-

Induction of Heme Oxygenase-1 (HO-1): It upregulates the expression of HO-1, an enzyme that catabolizes heme into the potent antioxidant biliverdin and subsequently bilirubin.

Anti-inflammatory Activity

This compound modulates inflammatory responses primarily through the inhibition of pro-inflammatory signaling pathways:

-

NF-κB Pathway: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

-

MAPK Pathway: this compound has been shown to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial for inflammatory signaling.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of this compound.

Extraction of Phycocyanin from Spirulina

This protocol describes the initial extraction of the phycocyanin-phycocyanobilin complex from Spirulina biomass.

Materials:

-

Dried Spirulina powder

-

Distilled water or 0.1 M sodium phosphate buffer (pH 7.0)

-

Mortar and pestle

-

Diatomaceous earth

-

Centrifuge

Procedure:

-

Suspend the dried Spirulina powder in distilled water or phosphate buffer at a 1:25 (w/v) ratio.

-

For mechanical disruption, grind the suspension in a mortar and pestle with diatomaceous earth (5:1 biomass to diatomaceous earth ratio).

-

Alternatively, for freeze-thaw lysis, subject the suspension to three cycles of freezing at -20°C followed by thawing at room temperature.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the blue supernatant containing the crude phycocyanin extract.

Purification of Phycocyanin

This protocol purifies the phycocyanin from the crude extract.

Materials:

-

Crude phycocyanin extract

-

Ammonium sulfate

-

Dialysis tubing (12-14 kDa MWCO)

-

DEAE-cellulose or other anion-exchange chromatography column

-

Acetate buffer (pH 5.1) and a gradient of acetate buffer with a pH range from 3.76 to 5.10.

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the crude extract to a final saturation of 65%. Stir gently at 4°C for at least 1 hour.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the precipitated phycocyanin.

-

Resuspend the pellet in a minimal volume of 0.1 M sodium phosphate buffer (pH 7.0).

-

Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against the same buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

-

Anion-Exchange Chromatography:

-

Equilibrate a DEAE-cellulose column with acetate buffer (pH 5.1).

-

Load the dialyzed sample onto the column.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound phycocyanin using a linear gradient of acetate buffer from pH 5.10 to 3.76.

-

Collect fractions and monitor the absorbance at 620 nm (for phycocyanin) and 280 nm (for total protein). Pool the fractions with the highest A620/A280 ratio.

-

Cleavage and Extraction of this compound

This protocol describes the cleavage of this compound from the purified phycocyanin.

Materials:

-

Purified phycocyanin

-

Methanol or Ethanol

-

Boiling water bath

-

Rotary evaporator

Procedure:

-

Suspend the purified phycocyanin in methanol or ethanol.

-

Incubate the suspension in a boiling water bath for 4 hours to cleave the thioether bond.

-

Centrifuge the mixture to pellet the precipitated apoprotein.

-

Collect the supernatant containing the free this compound.

-

Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Characterization of this compound

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it to elute the this compound.

Detection: Monitor the absorbance at the λmax of this compound (around 620-665 nm).

Mass spectrometry can be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable method. The expected protonated molecular ion [M+H]⁺ would be at an m/z of approximately 587.69.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to an NMR tube.

Analysis: ¹H and ¹³C NMR spectra will provide detailed structural information.

Experimental Workflows

The following diagrams illustrate typical workflows for key experiments involving this compound.

References

- 1. Molecular origins of absorption wavelength variation among this compound-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-Infrared Markers based on Bacterial Phytochromes with this compound as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (PCB)产品说明书 [selleck.cn]

Phycocyanobilin: An In-Depth Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phycocyanobilin (PCB), a linear tetrapyrrole chromophore derived from C-phycocyanin found in cyanobacteria such as Spirulina platensis, has emerged as a promising natural compound with potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PCB's anti-inflammatory effects, supported by quantitative data from preclinical studies. Key mechanisms of action include the potent inhibition of NADPH oxidase, modulation of the NF-κB and Nrf2 signaling pathways, and the suppression of pro-inflammatory cytokine production. This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the therapeutic potential of this compound.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by mitigating oxidative stress and interfering with key pro-inflammatory signaling cascades.

Inhibition of NADPH Oxidase

A primary mechanism of PCB's anti-inflammatory action is its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[1][2] NOX is a major source of reactive oxygen species (ROS) in inflammatory cells, and its overactivation contributes to oxidative stress and tissue damage.[3] PCB, as a structural analog of biliverdin and subsequently bilirubin, is a potent inhibitor of NOX activity.[1][2] Studies have shown that PCB can downregulate the expression of key NOX subunits, including p22phox, in various disease models.[3][4] This inhibition of ROS production is a critical upstream event that contributes to the downstream modulation of inflammatory pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. PCB has been shown to inhibit the activation of the NF-κB pathway.[1][5] In silico molecular docking studies predict that PCB can directly interact with IκB kinase (IKK) subunits IKKα and IKKβ, which are crucial for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[5][6][7] By potentially inhibiting IKK activity, PCB prevents the release and nuclear translocation of the active NF-κB dimers (p50/p65), thereby suppressing the expression of inflammatory target genes.[8]

Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound (PCB).

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). PCB has been shown to activate the Nrf2/ARE pathway.[1] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). It is proposed that PCB, by inducing a conformational change in Keap1, promotes the dissociation of Nrf2.[9] The liberated Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes, including heme oxygenase-1 (HO-1).[1] HO-1 itself has potent anti-inflammatory properties, contributing to the overall effects of PCB.

Figure 2: Activation of the Nrf2/ARE pathway by this compound (PCB).

Modulation of Inflammatory Cytokines

A key outcome of PCB's anti-inflammatory activity is the significant reduction in the production of pro-inflammatory cytokines. In various experimental models, PCB has been shown to decrease the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-17A (IL-17A).[10][11] This effect is a direct consequence of the inhibition of upstream signaling pathways like NF-κB.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vivo Effects of this compound in a Mouse Model of Antigen-Induced Arthritis[11]

| Parameter | Treatment Group (PCB Dose) | Result (vs. Vehicle Control) |

| Hypernociception | 0.1 mg/kg | Significant Reduction |

| 1 mg/kg | Significant Reduction | |

| Neutrophil Infiltration | 0.1 mg/kg | Significant Reduction |

| 1 mg/kg | Significant Reduction | |

| Myeloperoxidase (MPO) Activity | 0.1 mg/kg | Dose-dependent Reduction |

| 1 mg/kg | Dose-dependent Reduction | |

| Periarticular Cytokine Levels | ||

| IFN-γ | 1 mg/kg | Significant Reduction |

| TNF-α | 1 mg/kg | Significant Reduction |

| IL-17A | 1 mg/kg | Significant Reduction |

| Gene Expression (Popliteal Lymph Nodes) | ||

| T-bet (Th1 marker) | 1 mg/kg | Significant Downregulation |

| RORγ (Th17 marker) | 1 mg/kg | Significant Downregulation |

| IFN-γ | 1 mg/kg | Significant Downregulation |

Table 2: Effects of this compound on Gene Expression in a Rat Model of Acute Cerebral Hypoperfusion[2]

| Gene | Treatment Group (PCB 213 µg/kg) | Result (vs. Control) |

| Pro-inflammatory Genes | ||

| IFN-γ | PCB | Downregulated |

| IL-6 | PCB | Downregulated |

| CD74 | PCB | Downregulated |

| CCL12 | PCB | Downregulated |

| IL-17A | PCB | Downregulated |

| CXCL2 | PCB | Downregulated |

| ICAM-1 | PCB | Downregulated |

| IL-1β | PCB | Downregulated |

| TNF-α | PCB | Downregulated |

| Anti-inflammatory / Regulatory Genes | ||

| Foxp3 | PCB | Downregulated |

| IL-4 | PCB | Downregulated |

| TGF-β | PCB | Downregulated |

Experimental Protocols: Methodological Overview

Detailed, step-by-step protocols are beyond the scope of this guide; however, the following provides an overview of the standard methodologies employed in the cited research to evaluate the anti-inflammatory properties of this compound.

NADPH Oxidase Activity Assay

This assay measures the production of superoxide by the NADPH oxidase enzyme complex.

-

Principle: In a cell-free system, recombinant NOX subunits or cell membrane fractions containing the enzyme are combined with cytosolic factors. The reaction is initiated by the addition of NADPH. Superoxide production is detected using probes such as lucigenin or cytochrome c, which generate a chemiluminescent or spectrophotometric signal, respectively.[6]

-

Application to PCB: To determine the inhibitory effect of PCB, various concentrations of the compound are pre-incubated with the enzyme complex before the addition of NADPH. The reduction in signal compared to a vehicle control indicates the level of inhibition.

Figure 3: General workflow for a cell-free NADPH oxidase inhibition assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor.

-

Principle: Cells (e.g., HEK293T) are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to NF-κB activity.[8][10][12]

-

Application to PCB: Cells are pre-treated with various concentrations of PCB before being stimulated with an NF-κB activator. A reduction in luciferase activity in PCB-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

This technique is used to visualize key events in the NF-κB signaling cascade.

-

Principle: Cells are treated with an inflammatory stimulus in the presence or absence of PCB. For IκBα phosphorylation, whole-cell lysates are prepared and separated by SDS-PAGE, followed by immunoblotting with antibodies specific for phosphorylated IκBα. For p65 translocation, nuclear and cytoplasmic fractions are separated before SDS-PAGE and immunoblotting with an anti-p65 antibody.[13][14][15]

-

Application to PCB: A decrease in the phosphorylated IκBα signal and a reduction of p65 in the nuclear fraction in PCB-treated cells provide evidence of NF-κB pathway inhibition.

Nrf2 Nuclear Translocation Assay

This assay determines the activation of the Nrf2 pathway.

-

Principle: Similar to the p65 assay, nuclear and cytoplasmic extracts are prepared from cells treated with PCB. The amount of Nrf2 in each fraction is then quantified by Western blotting. Alternatively, immunofluorescence microscopy can be used to visualize the location of Nrf2 within the cells.[13]

-

Application to PCB: An increase in the amount of Nrf2 in the nuclear fraction of PCB-treated cells indicates activation of this protective pathway.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through well-defined molecular mechanisms, including the inhibition of NADPH oxidase and the NF-κB pathway, and the activation of the Nrf2 pathway. The preclinical quantitative data strongly support its potential as a therapeutic agent for a variety of inflammatory conditions.

For drug development professionals, PCB represents an attractive lead compound of natural origin. Future research should focus on:

-

Pharmacokinetics and Bioavailability: In-depth studies to optimize delivery and ensure effective in vivo concentrations.

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of PCB in human inflammatory diseases.

-

Structure-Activity Relationship Studies: To identify even more potent and specific derivatives of PCB for therapeutic development.

This guide provides a solid foundation for understanding the anti-inflammatory potential of this compound, encouraging further investigation into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical potential of Spirulina as a source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bowdish.ca [bowdish.ca]

- 11. Expression and characterization of cyanobacterium heme oxygenase, a key enzyme in the phycobilin synthesis. Properties of the heme complex of recombinant active enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Neuroprotective Potential of Phycocyanobilin: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a bioactive tetrapyrrole chromophore derived from C-phycocyanin found in spirulina, has emerged as a promising neuroprotective agent in a multitude of preclinical studies. This technical guide synthesizes the current body of preclinical evidence, focusing on the quantitative outcomes, detailed experimental methodologies, and the intricate signaling pathways through which PCB exerts its therapeutic effects. The evidence strongly suggests that PCB's neuroprotective properties are rooted in its potent antioxidant, anti-inflammatory, and anti-apoptotic activities, primarily mediated through the inhibition of NADPH oxidase and modulation of key signaling cascades. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative diseases.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are attributed to a multi-pronged mechanism of action that collectively mitigates the pathological processes underlying neurodegeneration.[1][2][3][4] The primary mechanisms identified in preclinical research include:

-

Inhibition of NADPH Oxidase (NOX): PCB is a potent inhibitor of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS) in the brain.[1][5] Specifically, it has been shown to reduce the expression of NOX subunits like p22phox and CYBB (encoding for NOX2).[1][6] By curbing excessive ROS production, PCB alleviates oxidative stress, a central player in neuronal damage.[1][5]

-

Antioxidant and Anti-inflammatory Effects: PCB directly scavenges various reactive oxygen and nitrogen species and counteracts lipid peroxidation.[2][4] Its anti-inflammatory properties are demonstrated by its ability to inhibit pro-inflammatory enzymes like COX-2 and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][4]

-

Modulation of Signaling Pathways: PCB influences several critical signaling pathways involved in cellular defense and inflammation. It can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][3] Additionally, it may act as an agonist for the aryl hydrocarbon receptor (AhR), which can promote the activity of protective regulatory T cells (Tregs).[1][3]

-

Anti-apoptotic Activity: PCB has been shown to protect neurons from apoptosis by modulating the expression of key genes involved in cell survival, such as the anti-apoptotic Bcl-2a1.[7]

Quantitative Efficacy in Preclinical Models

The neuroprotective efficacy of this compound has been quantified across various preclinical models of neurodegenerative diseases. The following tables summarize the key quantitative findings.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models

| Animal Model | PCB Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| Gerbils (Global Transient Brain Ischemia) | Intraperitoneal injections (cumulative doses) | Up to 12 hours post-injury | Significantly reduced infarct volume and neurological dysfunction at 24h; Increased neuronal survival in the hippocampus; Decreased biochemical markers of lipid peroxidation in brain and serum. | [1] |

| Rats (Transient Focal Cerebral Ischemia via Endothelin-1) | Cumulative doses | Up to 6 hours post-ischemic event | Decreased infarct volume to 44.1% relative to the vehicle ischemic group; Improved exploratory behavior. | [1] |

| Rats (Ischemic Penumbra via Bilateral Common Carotid Artery Occlusion) | Intraperitoneal (47 or 213 µg/kg in four divided subdoses) | 30 min, 1, 3, and 6 hours post-stroke | Modulated expression of immune and inflammatory genes (e.g., IFN-γ, IL-6, TNF-α); Reduced oxidative imbalance in the brain and serum. | [1][8] |

| Ischemic Rats (Intranasal C-PC, which releases PCB) | 134 µg/kg | Up to 9 hours post-stroke | Effective decrease in infarct volume. | [1] |

Table 2: Neuroprotective Effects of this compound in Multiple Sclerosis Models

| Animal Model | PCB Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| C57BL/6 Mice with EAE | Oral | Not Specified | Improved clinical status; Reduced expression levels of brain IL-6 and IFN-γ pro-inflammatory cytokines. | [9] |

| Lewis Rats with EAE (C-PC administration) | Oral (Prophylactic or early therapeutic) | Not Specified | Significantly improved clinical signs; Restored motor function; Positively modulated oxidative stress markers in brain and serum; Protected myelin sheath integrity. | [9] |

| EAE Model | Not Specified | Not Specified | Reduced levels of pro-inflammatory cytokines (IL-17, IFN-γ, IL-6) in the brain. | [6] |

Table 3: Neuroprotective Effects of this compound in Alzheimer's Disease Models

| Animal Model | PCB Dosage & Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| Alzheimer's Disease Model Mice (Aβ25–35 induced) | Oral (Enzyme-Digested Phycocyanin - EDPC) | Not Specified | Significantly ameliorated cognitive impairment in the spontaneous alternation test; Prevented Aβ-induced transcriptional changes in the hippocampus. | [10] |

Detailed Experimental Methodologies

This section outlines the typical experimental protocols employed in preclinical studies to evaluate the neuroprotective effects of this compound.

Animal Models of Neurodegeneration

-

Ischemic Stroke Models:

-

Transient Focal Cerebral Ischemia: In rats, this is often induced by the local application of the vasoconstrictor endothelin-1 to the middle cerebral artery (MCA). This leads to a temporary occlusion of the artery and subsequent reperfusion, mimicking the conditions of an ischemic stroke.

-

Global Transient Brain Ischemia: In gerbils, this model involves the bilateral occlusion of the common carotid arteries for a short duration, leading to widespread but transient cerebral ischemia.

-

Ischemic Penumbra Model: This is induced in rats by the permanent bilateral occlusion of the common carotid arteries, which creates a state of chronic cerebral hypoperfusion and allows for the study of the "at-risk" brain tissue surrounding the core ischemic lesion.[1][8]

-

-

Multiple Sclerosis Model (Experimental Autoimmune Encephalomyelitis - EAE):

-

EAE is induced in rodents (mice or rats) by immunization with myelin-derived peptides (e.g., MOG₃₅₋₅₅ in C57BL/6 mice) or spinal cord homogenates in complete Freund's adjuvant.[9] This triggers an autoimmune response against the central nervous system, leading to inflammation, demyelination, and neurological deficits that mimic aspects of multiple sclerosis.[9]

-

-

Alzheimer's Disease Model:

This compound Administration

-

Routes of Administration: PCB and its parent compound, C-phycocyanin, have been administered through various routes in preclinical studies, including:

-

Oral (gavage): This is a common route for assessing the nutraceutical potential of PCB.[2][4][9]

-

Intraperitoneal (i.p.) injection: This route ensures rapid systemic availability.[1]

-

Intranasal: This route is explored for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier.[1]

-

-

Dosage: Dosages vary depending on the animal model and the intended therapeutic effect. For instance, in a rat model of ischemic penumbra, intraperitoneal doses of 47 or 213 µg/kg were used.[8]

Assessment of Neuroprotection

-

Behavioral Tests: A battery of behavioral tests is used to assess motor function, cognitive performance, and anxiety levels in rodent models.[11][12][13][14]

-

Motor Function: Tests like the rotarod and balance beam walking are used to evaluate coordination and balance.[13]

-

Cognitive Function: The Morris water maze and spontaneous alternation tests are commonly used to assess learning and memory.[10][13]

-

Exploratory Behavior: The open field test can be used to measure locomotor activity and anxiety-like behavior.[13]

-

-

Histological and Immunohistochemical Analysis:

-

Infarct Volume Measurement: In stroke models, brain slices are stained with dyes like 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the ischemic lesion and quantify the infarct volume.

-

Neuronal Survival: Staining with markers like NeuN is used to quantify the number of surviving neurons in specific brain regions.

-

Apoptosis Detection: Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and immunohistochemistry for cleaved caspase-3 are used to identify and quantify apoptotic cells.[15][16][17][18][19]

-

Myelin Staining: Luxol Fast Blue staining or transmission electron microscopy is used to assess the integrity of myelin sheaths in models of demyelination like EAE.[9]

-

-

Biochemical Assays:

-

Oxidative Stress Markers: The levels of lipid peroxidation products (e.g., malondialdehyde - MDA), protein carbonyls, and the ratio of reduced to oxidized glutathione (GSH/GSSG) are measured in brain tissue and serum to assess oxidative stress.[20][21][22][23][24]

-

Cytokine Levels: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in brain homogenates and serum.

-

Gene and Protein Expression: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of key genes and proteins involved in the signaling pathways modulated by PCB (e.g., NOX subunits, HO-1, Nrf2).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a typical experimental workflow for preclinical evaluation.

Caption: Core neuroprotective signaling pathways modulated by this compound.

Caption: A generalized experimental workflow for preclinical studies of PCB.

Conclusion and Future Directions

The preclinical data robustly support the neuroprotective potential of this compound across a range of neurodegenerative disease models. Its multifaceted mechanism of action, targeting key pathological drivers such as oxidative stress, neuroinflammation, and apoptosis, makes it an attractive candidate for further therapeutic development. Future preclinical research should focus on optimizing dosage and delivery methods, particularly those that enhance its bioavailability in the central nervous system. Furthermore, long-term efficacy and safety studies in chronic neurodegenerative models are warranted to pave the way for potential clinical trials in human subjects. The comprehensive evidence presented in this guide underscores the promise of this compound as a novel therapeutic agent for debilitating neurological disorders.

References

- 1. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19- induced Damage to the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nutraceutical and therapeutic potential of this compound for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral this compound may diminish the pathogenicity of activated brain microglia in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroscigroup.us [neuroscigroup.us]

- 8. scienceopen.com [scienceopen.com]

- 9. Beneficial effects of oral administration of C-Phycocyanin and this compound in rodent models of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutrigenomic Studies on the Ameliorative Effect of Enzyme-Digested Phycocyanin in Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurobehavioral tests in rat models of degenerative brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases | Springer Nature Experiments [experiments.springernature.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Assays [sigmaaldrich.com]

- 18. blog.cellsignal.com [blog.cellsignal.com]

- 19. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. mdpi.com [mdpi.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

An In-depth Literature Review on Phycocyanobilin Research: A Technical Guide for Scientists and Drug Development Professionals

An exploration into the biochemical properties, therapeutic potential, and experimental methodologies of Phycocyanobilin (PCB), a promising natural compound derived from cyanobacteria. This technical guide provides a comprehensive overview of the current state of PCB research, focusing on its antioxidant, anti-inflammatory, and anti-cancer properties. It serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction to this compound

This compound (PCB) is a blue-colored, open-chain tetrapyrrole chromophore that is covalently attached to phycobiliproteins, such as C-phycocyanin (C-PC), found in cyanobacteria, commonly known as blue-green algae (e.g., Spirulina platensis). While C-PC itself has been recognized for its therapeutic properties, recent research has increasingly pointed to PCB as the primary bioactive component responsible for many of these effects. Its structural similarity to biliverdin, a product of heme catabolism in mammals, underlies its potent biological activities. This guide delves into the mechanisms of action, potential therapeutic applications, and the scientific methodologies used to investigate this intriguing molecule.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated a wide range of pharmacological effects, positioning it as a strong candidate for the development of novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Antioxidant Properties

At the core of PCB's therapeutic potential are its potent antioxidant capabilities. It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to cellular damage and numerous chronic diseases.[1]

Table 1: Antioxidant Capacity of this compound

| Antioxidant Assay | Compound | ORAC Value (µmol of Trolox/µmol of compound) | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound (PCB) | 22.18 | --INVALID-LINK-- |

| Oxygen Radical Absorbance Capacity (ORAC) | C-Phycocyanin (C-PC) | 20.33 | --INVALID-LINK-- |

| Oxygen Radical Absorbance Capacity (ORAC) | Trolox (Reference) | 1.00 | --INVALID-LINK-- |

| Oxygen Radical Absorbance Capacity (ORAC) | Ascorbic Acid | 0.75 | --INVALID-LINK-- |

| Oxygen Radical Absorbance Capacity (ORAC) | Reduced Glutathione | 0.57 | --INVALID-LINK-- |

Anti-inflammatory Effects

PCB exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit pro-inflammatory mediators and enzymes.[2]

Anti-Cancer Activity

A growing body of evidence suggests that PCB possesses anti-cancer properties, demonstrating cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation in tumor cells.[3][4]

Table 2: In Vitro Cytotoxicity of this compound (PCB) and C-Phycocyanin (C-PC) Against Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound | IC50 Value | Reference |

| Colorectal Cancer | HT-29 | This compound (PCB) | 108 µg/mL | --INVALID-LINK-- |

| Breast Cancer | MCF-7 | This compound (PCB) | 96.0 µg/mL (163 µM) | --INVALID-LINK-- |

| Breast Cancer | MDA-MB-231 | C-Phycocyanin (C-PC) | 189.4 µg/mL (48h) | --INVALID-LINK-- |

| Colorectal Cancer | HT-29 | C-Phycocyanin (C-PC) | 55.47 µg/mL | --INVALID-LINK-- |